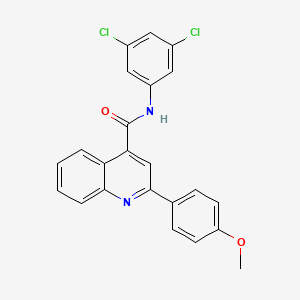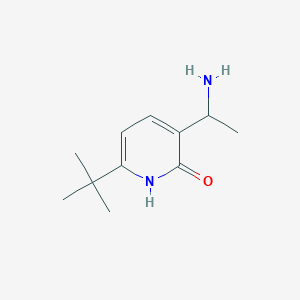
(3-Iodo-4-nitrophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodo-4-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound features an aromatic ring substituted with iodine, nitro, and methanamine groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-nitrophenyl)methanamine typically involves multiple steps:
Nitration: The aromatic ring is nitrated to introduce the nitro group.
Iodination: The nitro-substituted aromatic compound is then iodinated.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodo-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Oxidation: The methanamine group can be oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often employed.
Major Products
Reduction: Produces (3-Amino-4-nitrophenyl)methanamine.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Forms compounds like (3-Iodo-4-nitrophenyl)methanal.
Applications De Recherche Scientifique
(3-Iodo-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Iodo-4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl)methanamine: Lacks the iodine substituent, making it less reactive in halogen bonding.
(3-Bromo-4-nitrophenyl)methanamine: Similar structure but with bromine instead of iodine, affecting its reactivity and applications.
Uniqueness
(3-Iodo-4-nitrophenyl)methanamine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for halogen bonding. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Propriétés
Formule moléculaire |
C7H7IN2O2 |
|---|---|
Poids moléculaire |
278.05 g/mol |
Nom IUPAC |
(3-iodo-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7IN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 |
Clé InChI |
IDNCIBZYEJYWJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


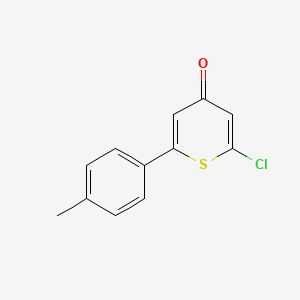
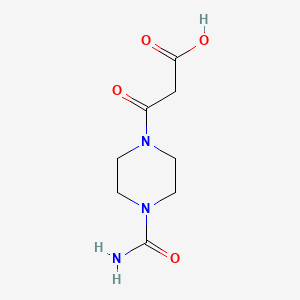
![1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12988486.png)

![1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12988498.png)

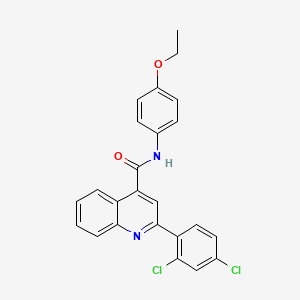


![3-((5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)oxy)propan-1-amine](/img/structure/B12988530.png)

